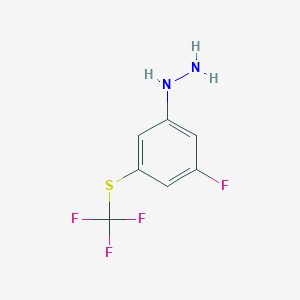

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S. It is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the lithiation of a precursor compound, followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrazine derivatives.

Substitution: The fluoro and trifluoromethylthio groups can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and various electrophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted phenyl oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The fluoro and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can lead to various biological effects, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

- 3-(Trifluoromethyl)phenyl isocyanate

- 3-(Trifluoromethyl)benzylamine

Uniqueness: 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both fluoro and trifluoromethylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine, with the chemical formula C7H6F4N2S and CAS number 1805703-98-3, is a compound of growing interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, supported by research findings and case studies.

- Molecular Weight : 226.19 g/mol

- Molecular Structure : The compound features a trifluoromethylthio group and a fluorine atom, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against microbial pathogens and its potential as an enzyme inhibitor.

Antimicrobial Activity

- Mechanism of Action : The compound has shown effectiveness against several bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves interference with bacterial cell processes, potentially through enzyme inhibition.

-

Case Study Findings :

- A study reported that derivatives of hydrazine compounds exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

- In another study, specific derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 125 µM against M. tuberculosis .

Cytotoxic Activity

Research indicates that while some analogs of hydrazine derivatives show cytostatic properties, the specific compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM . This is crucial for evaluating its safety profile in therapeutic applications.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

| Enzyme | IC50 Value (µM) | Remarks |

|---|---|---|

| Acetylcholinesterase | 27.04 - 106.75 | Moderate inhibition; potential for neuroprotection |

| Butyrylcholinesterase | 58.01 - 277.48 | Similar inhibition profile as AChE |

These findings suggest that the compound could be explored further for developing treatments for conditions like Alzheimer’s disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine, and how do reaction conditions influence product purity?

- The compound can be synthesized via hydrazine hydrate or phenylhydrazine condensation with fluorinated aryl ketones or chalcones. For example, chalcones reacted with hydrazine hydrate in refluxing ethanol/acetic acid yield pyrazoline derivatives, with product selectivity dependent on solvent polarity and acid catalysis . Monitoring via TLC ensures reaction completion (~5 hours), while NMR and IR spectroscopy confirm structural integrity (e.g., distinguishing between 4,5-dihydro-1H-pyrazoles and acetylated analogs) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this hydrazine derivative?

- 1H/13C NMR : Assignments rely on substituent additivity rules, signal multiplicities (e.g., diastereotopic protons in pyrazolines), and APT experiments for carbon type differentiation .

- IR : Confirms hydrazine NH stretches (~3200–3300 cm⁻¹) and carbonyl groups (e.g., 1680–1720 cm⁻¹ for acetylated derivatives) .

- MS : Validates molecular ion peaks and fragmentation patterns, critical for verifying trifluoromethylthio (-SCF₃) and fluoro substituents .

Q. How do electron-withdrawing groups (e.g., -SCF₃, -F) influence the reactivity of this compound in heterocyclic synthesis?

- The -SCF₃ group enhances electrophilicity at the phenyl ring, facilitating nucleophilic attack in cyclocondensation reactions. Fluorine’s inductive effect stabilizes intermediates, as seen in pyrazole and pyrimidine syntheses . Meta- and para-halogen substituents (e.g., -F) improve radical scavenging activity by modulating electron density, whereas ortho-substitution may sterically hinder reactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in regioselectivity during pyrazole ring formation using this hydrazine derivative?

- Regioselectivity in pyrazole synthesis depends on solvent polarity and catalyst choice. For instance, acetic acid promotes acetylated pyrazolines via N-acetylation, while ethanol favors non-acetylated products . Computational modeling (e.g., DFT) can predict regiochemical outcomes by analyzing charge distribution at reactive sites .

Q. How can solvent effects and substituent positioning be optimized to enhance the antioxidant activity of derivatives?

- Methoxy and halogen substituents at meta/para positions increase radical scavenging efficacy by stabilizing resonance intermediates. Polar aprotic solvents (e.g., DMSO) enhance solubility of -SCF₃-bearing compounds, improving activity in DPPH/ABTS assays . Contrastingly, ortho-halogenation reduces activity due to steric clashes .

Q. What mechanistic insights explain the role of this compound in synthesizing fused heterocycles (e.g., thienopyrimidines)?

- The hydrazine moiety acts as a bifunctional nucleophile, attacking α,β-unsaturated carbonyls to form pyrazole rings. Subsequent cyclization with thiourea or malononitrile yields fused systems (e.g., pyrazolo[3,4-d]pyrimidines) via elimination of H₂S or NH₃ . Kinetic studies (e.g., in situ IR) reveal rate-determining steps in multi-component reactions .

Q. How do Hammett substituent constants correlate with the electronic effects of -SCF₃ and -F in reaction kinetics?

- The -SCF₃ group has a strong σp value (+0.93), increasing electrophilicity, while -F exhibits σm (+0.34) and σp (+0.06) effects. Linear free-energy relationships (LFERs) using Hammett plots quantify substituent impacts on reaction rates, aiding in predictive synthetic design .

Q. Methodological Considerations

- Contradiction Analysis : Conflicting reports on substituent effects (e.g., meta vs. para halogenation) require controlled studies with isotopically labeled analogs to isolate electronic vs. steric contributions .

- Data Validation : Cross-validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography for ambiguous structures .

Properties

Molecular Formula |

C7H6F4N2S |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F4N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

ZNOCJDXJCAEYNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)SC(F)(F)F)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.